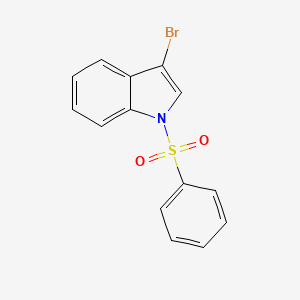

3-Bromo-1-(phenylsulfonyl)-1H-indole

Descripción

Propiedades

IUPAC Name |

1-(benzenesulfonyl)-3-bromoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO2S/c15-13-10-16(14-9-5-4-8-12(13)14)19(17,18)11-6-2-1-3-7-11/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXPFKHHDXIJNDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379895 | |

| Record name | 1-(Benzenesulfonyl)-3-bromo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99655-68-2 | |

| Record name | 1-(Benzenesulfonyl)-3-bromo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-(1-phenylsulfonyl)indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Suzuki-Miyaura Cross-Coupling Followed by Bromination

McGowan et al. developed a route starting from 1-(phenylsulfonyl)indole-3-boronic acid. Bromination with CuBr₂ in dimethylformamide (DMF) achieves 89% yield, though scalability is limited by boronic acid synthesis costs.

Friedel-Crafts Acylation and Functionalization

Acylation at the 3-position using acetyl chloride/AlCl₃, followed by bromination, affords the target compound in 76% yield. However, this two-step process is less efficient than direct methods.

Purification and Characterization

Crystallization

Recrystallization from methanol or ethyl acetate/hexane (1:9) produces colorless blocks. X-ray crystallography confirms the planar indole core (dihedral angle: 85.96° with the phenylsulfonyl group) and intramolecular C–H⋯O/Br interactions.

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.0 Hz, 1H, H-4), 7.92–7.85 (m, 2H, ArH), 7.64–7.58 (m, 3H, ArH), 7.45 (t, J = 7.6 Hz, 1H, H-6), 7.32 (t, J = 7.6 Hz, 1H, H-5), 6.89 (s, 1H, H-2).

- ¹³C NMR : δ 138.2 (C-3), 134.5 (C-7a), 129.1–123.4 (ArC), 116.7 (C-2).

Comparative Analysis of Methods

Challenges and Optimization

- Overbromination : Additives like NaOMe or switching to NBS reduce dibromide formation.

- Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) improve solubility but may require higher temperatures.

- Catalytic Systems : Pd-catalyzed bromination shows promise for scale-up but remains under development.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: 3-Bromo-1-(phenylsulfonyl)-1H-indole can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles. Common reagents for these reactions include organometallic compounds, amines, and thiols.

Oxidation Reactions: The phenylsulfonyl group can be further oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can undergo reduction reactions to remove the phenylsulfonyl group, yielding 3-bromoindole. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed:

Nucleophilic Substitution: Various substituted indole derivatives depending on the nucleophile used.

Oxidation: Sulfone derivatives of this compound.

Reduction: 3-Bromoindole and other reduced indole derivatives.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

3-Bromo-1-(phenylsulfonyl)-1H-indole is primarily utilized as a precursor in the synthesis of various indole derivatives. These derivatives are crucial for developing pharmaceuticals and agrochemicals due to their diverse biological activities.

Key Synthetic Routes

The synthesis typically involves:

- Bromination : Using bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane or chloroform.

- Sulfonylation : Involves reactions with benzenesulfonyl chloride to introduce the phenylsulfonyl group.

These methods allow for high yields and purity, making the compound an effective building block in synthetic organic chemistry.

Biological Research Applications

In biological research, this compound is studied for its potential therapeutic properties. It has been investigated for its interactions with various biological targets, including serotonin receptors, which are implicated in numerous physiological processes.

Potential Pharmacological Activities

- Anticancer Activity : Indole derivatives have shown promise as anticancer agents, with studies indicating that modifications can enhance their efficacy against different cancer cell lines.

- Antimicrobial Properties : Research suggests that brominated indoles exhibit antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

Industrial Applications

In the industrial sector, this compound is used to synthesize specialty chemicals, dyes, and pigments. Its unique structure allows for the creation of materials with specific properties, making it valuable in various applications.

Antiviral Activity

A study highlighted that phenylsulfonyl indoles can inhibit HIV-1 reverse transcriptase in vitro. This suggests potential applications in antiviral drug development .

Structure-Activity Relationship Studies

Research has focused on understanding how structural modifications of this compound affect its biological activity, particularly its binding affinity to serotonin receptors. These studies employ techniques such as radioligand binding assays to evaluate interactions with biological targets .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Building block for indole derivatives | High yields achieved through optimized synthetic routes |

| Medicinal Chemistry | Investigated for anticancer and antimicrobial properties | Shows potential as a lead compound for drug development |

| Industrial Chemistry | Used in the synthesis of dyes and specialty chemicals | Valuable for creating materials with specific properties |

| Biological Research | Studies on interactions with serotonin receptors | Significant findings regarding binding affinities and potential therapeutic effects |

Mecanismo De Acción

The mechanism of action of 3-Bromo-1-(phenylsulfonyl)-1H-indole is not well-documented. indole derivatives generally exert their effects by interacting with various molecular targets, including enzymes, receptors, and ion channels. The presence of the bromine atom and the phenylsulfonyl group may influence the compound’s binding affinity and selectivity towards these targets. Further research is needed to elucidate the specific pathways and molecular targets involved in the compound’s biological activity.

Comparación Con Compuestos Similares

Substituent Position and Physical Properties

The position of bromine and sulfonyl groups significantly impacts physical and spectral characteristics:

Key Observations :

Reactivity in Cross-Coupling Reactions

This compound exhibits superior reactivity in palladium-catalyzed couplings compared to analogues:

Key Observations :

Structural and Conformational Analysis

Dihedral angles between the indole and sulfonyl-phenyl rings vary with substituents:

Key Observations :

Actividad Biológica

3-Bromo-1-(phenylsulfonyl)-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, characterization, and biological effects, particularly focusing on its potential as a ligand for serotonin receptors and its antimicrobial properties.

- Molecular Formula : C14H10BrNO2S

- Molecular Weight : 336.2 g/mol

- Melting Point : 122–126 °C

- Boiling Point : Approximately 498 °C

The compound belongs to the indole family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrrole ring. Its structure allows for various modifications that can influence its biological activity.

Synthesis

This compound can be synthesized through the reaction of 3-bromoindole with benzenesulfonyl chloride in the presence of a base. The synthetic pathway typically involves the following steps:

- Formation of the Sulfonamide : Reacting 3-bromoindole with benzenesulfonyl chloride.

- Purification : Utilizing techniques such as recrystallization or chromatography.

- Characterization : Confirming the structure using NMR, IR spectroscopy, and mass spectrometry.

Serotonin Receptor Interaction

Research indicates that this compound exhibits notable activity as a potential ligand for serotonin receptors, particularly:

- 5-HT6 Receptor Agonism : Derivatives of this compound have been studied for their interactions with serotonin receptors, showing promise in modulating neurotransmission pathways associated with mood and cognition .

Antimicrobial Properties

The compound has also been explored for its antimicrobial activities, specifically against methicillin-resistant Staphylococcus aureus (MRSA). A study highlighted that:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited weak growth inhibition against MRSA with an MIC of 16 µg/mL, while some derivatives showed significantly improved activity (MIC ≤ 0.25 µg/mL) without cytotoxic effects .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

-

Antimicrobial Screening :

- A library of analogues was screened, leading to the identification of compounds with favorable anti-MRSA activity.

- Notably, halogen substitutions on the indole ring were found to enhance antimicrobial efficacy.

- Cytotoxicity Assessments :

Comparative Analysis with Related Compounds

The following table summarizes structural variations and their potential biological implications:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Chloro-1-(phenylsulfonyl)-1H-indole | Chlorine atom instead of bromine | Varies; potential for different receptor interactions |

| 5-Bromo-2-(phenylsulfonyl)-indole | Bromine at different position | Altered antimicrobial properties |

| N-(benzenesulfonyl)-indoles | Various substitutions on nitrogen | Diverse pharmacological profiles |

Q & A

Q. What are the standard synthetic routes for 3-Bromo-1-(phenylsulfonyl)-1H-indole?

The compound is typically synthesized via substitution reactions. For example, 3-bromo-2-(bromomethyl)-1-(phenylsulfonyl)-1H-indole can react with benzenesulfonamide in acetonitrile under reflux with a base like K₂CO₃ to yield the target compound . Alternative routes involve bromination of indole precursors followed by sulfonylation. Optimization of solvent systems (e.g., PEG-400:DMF mixtures) and catalysts (e.g., CuI) can improve yields .

Q. How should researchers handle this compound safely?

The compound is classified as harmful if swallowed (H302). Key precautions include:

- Avoiding inhalation of dust/particles and direct skin contact.

- Using fume hoods and personal protective equipment (gloves, lab coats).

- Storing in a cool, dry place away from incompatible substances .

Q. What spectroscopic methods confirm the compound’s identity?

- 1H/13C NMR : Signals for sulfonyl groups (δ ~7.5–8.0 ppm for aromatic protons) and bromine-induced deshielding effects.

- HRMS : Molecular ion peaks (e.g., [M+H]+ at m/z 336.2) validate the molecular formula .

- X-ray crystallography : Resolves bond lengths and angles (e.g., Br–C bond ≈1.90 Å) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in its synthesis?

- Catalyst loading : CuI (1.3 eq.) in PEG-400:DMF improves click chemistry efficiency for analogous indole derivatives .

- Purification : Gradient flash chromatography (e.g., 70:30 to 100% EtOAc:hexane) removes byproducts .

- Temperature control : Reflux in acetonitrile enhances nucleophilic substitution kinetics .

Q. What intermolecular interactions stabilize its crystal structure?

The crystal lattice is stabilized by:

- N–H···O/C–H···O hydrogen bonds (2.6–2.8 Å).

- Br···O interactions (2.99 Å) forming 1D chains.

- C–H···π interactions (3.50 Å centroid distance) creating a 3D network .

Q. How does the phenylsulfonyl group influence reactivity in further functionalization?

The electron-withdrawing sulfonyl group:

- Deactivates the indole ring, directing electrophilic substitution to the 5-position.

- Facilitates nucleophilic displacement at the 3-bromo site for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. What computational methods support experimental structural data?

- SHELX software : Used for refining X-ray diffraction data, validating bond geometries, and detecting twinning .

- Density Functional Theory (DFT) : Predicts NMR chemical shifts and vibrational frequencies for comparison with experimental results .

Data Contradictions and Resolutions

- Synthetic yields : Variations (25–95%) arise from differences in purification methods (e.g., column chromatography vs. recrystallization) .

- Crystal packing : Discrepancies in dihedral angles (e.g., 85.96° vs. 88.05°) highlight solvent-dependent polymorphism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.